molecular formula C10H13BO3 B8121113 (3-Allyl-4-methoxyphenyl)boronic acid

(3-Allyl-4-methoxyphenyl)boronic acid

Cat. No. B8121113
M. Wt: 192.02 g/mol
InChI Key: XJGVAYLQHPOEPI-UHFFFAOYSA-N
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Description

(3-Allyl-4-methoxyphenyl)boronic acid is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Allyl-4-methoxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Allyl-4-methoxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Recognition of Diols and Carbohydrates : 3-Methoxycarbonyl-5-nitrophenyl boronic acid has demonstrated high affinity for diol and carbohydrate recognition at neutral pH, suggesting that electron-deficient boronic acids like it could play a significant role in recognizing these substances (Mulla, Agard, & Basu, 2004).

  • Reduction of Fructose in Food : Boronic acids, specifically 3-carboxy-5-nitrophenylboronic acid, show potential for reducing fructose in food matrices like fruit juice, which could be significant for dietary and health applications (Pietsch & Richter, 2016).

  • Sensors for Biological Active Substances : Boronic acid sensors are promising for detecting biologically active substances such as carbohydrates, L-dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide. These sensors could aid in disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Boronic Acid in Organic Synthesis : Alkylbis(2,6-dimethyl-4-methoxyphenyl)boranes ((DMP)2BR), which are similar in structure to (3-Allyl-4-methoxyphenyl)boronic acid, have shown potential for producing boron-stabilized carbanions. This could lead to a range of further reactions and applications in organic synthesis (Pelter & Drake, 1994).

  • Enantioselective Aza-Michael Additions : Boronic Acid-Catalyzed reactions have been used to achieve highly enantioselective aza-Michael additions of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes. This is significant for the development of pharmaceutical compounds (Hashimoto, Gálvez, & Maruoka, 2015).

  • Macrocyclic Chemistry : Boronic esters, including those derived from various aryl boronic acids, open new perspectives in macrocyclic chemistry, with applications in creating complex molecular structures (Fárfan et al., 1999).

properties

IUPAC Name

(4-methoxy-3-prop-2-enylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-3-4-8-7-9(11(12)13)5-6-10(8)14-2/h3,5-7,12-13H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVAYLQHPOEPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)CC=C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Allyl-4-methoxyphenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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